molecular formula C14H27NSi B6602312 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole CAS No. 90971-71-4

3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole

Cat. No. B6602312
CAS RN: 90971-71-4
M. Wt: 237.46 g/mol
InChI Key: KSSUGHKFJIMMGR-UHFFFAOYSA-N
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Description

3-Methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, also known as 3-MTP, is an organosilicon compound that has a wide range of applications in the fields of organic synthesis, catalysis, and materials science. It is a heterocyclic compound that contains a pyrrole ring and a methyl group linked to a silicon atom, and is a versatile reagent used in a variety of reactions. 3-MTP is a highly reactive compound and has been studied for its potential applications in fields such as drug discovery, biochemistry, and materials science.

Scientific Research Applications

3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has been studied for its potential applications in a variety of scientific research fields. It has been used as an efficient catalyst for the synthesis of polyfunctionalized heterocycles, and has shown potential for use in the synthesis of pharmaceuticals and agrochemicals. In addition, 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has been studied for its potential use as a reagent in the synthesis of polymers, as well as for its potential use as a catalyst in the polymerization of olefins.

Mechanism of Action

The mechanism of action of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is not fully understood. It is believed that 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole acts as a Lewis acid, and its reactivity is due to its ability to form a stable cationic species. This cationic species is thought to be responsible for the catalytic activity of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, as it is able to interact with a variety of substrates to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole are not yet fully understood. However, studies have shown that 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has the potential to affect the activity of enzymes involved in metabolic pathways, as well as the activity of receptors and transporters. In addition, 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has been shown to have an effect on the expression of certain genes, and has been shown to be able to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole in laboratory experiments is its high reactivity, which makes it an ideal reagent for a variety of reactions. In addition, 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is relatively easy to handle and store, and is not toxic or hazardous. However, 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is also highly sensitive to moisture and light, and must be stored in a dry and dark environment.

Future Directions

Future research on 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole could focus on its potential applications in the fields of drug discovery, biochemistry, and materials science. In addition, further research could be conducted to gain a better understanding of its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could focus on the development of new synthesis methods for 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, as well as the development of new catalysts and reagents based on 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole.

Synthesis Methods

3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole can be synthesized using two main methods. The first method is the direct synthesis of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole from a mixture of tris(propyl)silane and 3-methylpyrrole. In this method, the two starting materials are heated together in an inert atmosphere, such as argon, to produce 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole. The second method is the indirect synthesis of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole from tris(propyl)silane and 3-methylpyrrole bromide. In this method, the 3-methylpyrrole bromide is first reacted with tris(propyl)silane, and then the product is hydrolyzed to produce 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole.

properties

IUPAC Name

(3-methylpyrrol-1-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NSi/c1-11(2)16(12(3)4,13(5)6)15-9-8-14(7)10-15/h8-13H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSUGHKFJIMMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(triisopropylsilyl)-1H-pyrrole

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